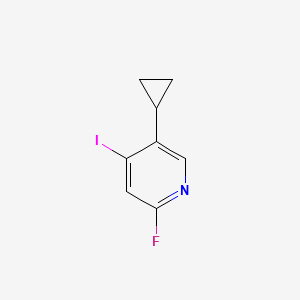
5-Cyclopropyl-2-fluoro-4-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-2-fluoro-4-iodopyridine is a pyridine derivative that has garnered attention in various fields of research and industry due to its unique physical and chemical properties. The compound’s molecular formula is C8H7FIN, and it has a molecular weight of 263.054
Applications De Recherche Scientifique
5-Cyclopropyl-2-fluoro-4-iodopyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological targets, making it a valuable tool in the study of enzyme mechanisms and receptor binding.
Medicine: The compound’s derivatives have potential therapeutic applications, including as anti-cancer agents and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Safety and Hazards
Mécanisme D'action
Mode of Action
As a pyridine derivative, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, π-π stacking, and halogen bonding, due to the presence of fluorine and iodine atoms. The cyclopropyl group may also contribute to its binding affinity and selectivity .
Méthodes De Préparation
The synthesis of 5-Cyclopropyl-2-fluoro-4-iodopyridine can be achieved through several synthetic routes. One common method involves the reaction of 5-cyclopropyl-2-fluoro-3-iodopyridine with lithium diisopropylamide in tetrahydrofuran at -75°C for 3.5 hours, followed by the addition of water at room temperature for 1 hour . This method ensures the selective introduction of the iodine atom at the desired position on the pyridine ring.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions, with careful control of temperature and reagent concentrations to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-Cyclopropyl-2-fluoro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used
Comparaison Avec Des Composés Similaires
5-Cyclopropyl-2-fluoro-4-iodopyridine can be compared with other similar compounds, such as:
5-Cyclopropyl-2-fluoro-3-iodopyridine: Similar in structure but with the iodine atom at a different position, affecting its reactivity and applications.
5-Chloro-2-fluoro-4-iodopyridine: The chlorine atom provides different electronic effects compared to the cyclopropyl group, leading to variations in chemical behavior.
2-Fluoro-4-iodopyridine: Lacks the cyclopropyl group, resulting in different steric and electronic properties.
The uniqueness of this compound lies in its combination of substituents, which imparts distinct reactivity and potential for diverse applications in research and industry.
Propriétés
IUPAC Name |
5-cyclopropyl-2-fluoro-4-iodopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FIN/c9-8-3-7(10)6(4-11-8)5-1-2-5/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPWTPNPVSSCRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride](/img/structure/B2355392.png)
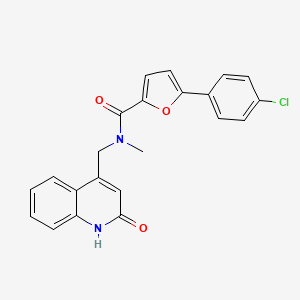
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2355396.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2355397.png)
![N-[(4-chlorophenyl)methyl]-2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2355398.png)
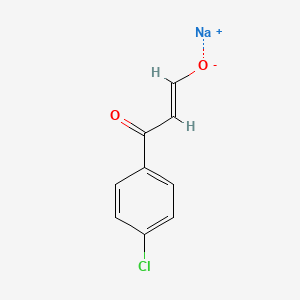
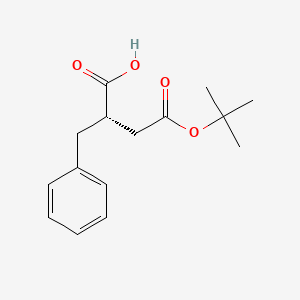
![N-phenyl-N'-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B2355406.png)
![4-ethoxy-2-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)ethyl]quinoline-6-carboxamide](/img/structure/B2355407.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide](/img/structure/B2355408.png)
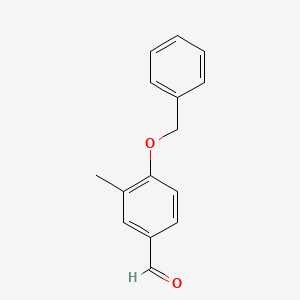
![4-Cyclopropyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2355411.png)
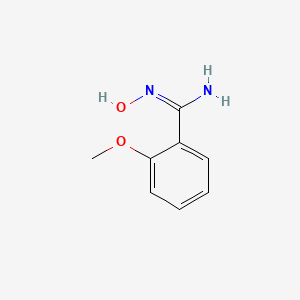
![2-[1-(2-Methylphenyl)cyclopropyl]acetic acid](/img/structure/B2355413.png)
